![molecular formula C6H6N4 B559649 4-Amino-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1500-85-2](/img/structure/B559649.png)
4-Amino-7H-pyrrolo[2,3-d]pyrimidine
描述
4-Amino-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused pyrrole and pyrimidine ring system, which imparts unique chemical properties and biological activities. It serves as a scaffold for the development of various bioactive molecules, particularly kinase inhibitors, which are crucial in cancer therapy and other medical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step processes starting from readily available precursors. One common method includes the following steps :
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves the addition of formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is cyclized to form the pyrrolo[2,3-d]pyrimidine core.
Final Amination: The 4-chloro derivative is converted to this compound through nucleophilic substitution with ammonia or an amine source.
Industrial Production Methods
Industrial production methods often involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are employed to scale up the production efficiently .
化学反应分析
Substitution Reactions
The amino group at position 4 participates in nucleophilic substitution and displacement reactions, often facilitated by chlorination or alkylation reagents:
-
Chlorination with Phosphorus Oxychloride (POCl₃):
Reaction of 4-amino-7H-pyrrolo[2,3-d]pyrimidine with POCl₃ in toluene at 70–105°C yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is critical for introducing leaving groups for subsequent coupling with amines or alcohols .
Example: Treatment of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with POCl₃ and diisopropylethylamine (DIPEA) achieves 2,4-dichloro derivatives in 41–98% yield, depending on stoichiometry and temperature . -
Amination/Coupling Reactions:
The chloro-substituted intermediate reacts with nucleophiles like piperidine derivatives. For instance, coupling 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine forms kinase inhibitors with nanomolar potency .
Condensation and Cyclization
The amino group enables condensation with carbonyl compounds, forming Schiff bases or hydrazides:
- Hydrazide Formation:
Reaction with benzaldehyde derivatives under acidic conditions produces (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides. These derivatives exhibit dual kinase (EGFR, VEGFR2) and CDK2 inhibition (IC₅₀: 40–204 nM) . - Cyclization with Formamidine Salts:
In methanol, 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene reacts with formamidine acetate and sodium methoxide to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (90.2% yield) .
Functional Group Transformations
- Vilsmeier–Haack Reaction:
Treatment with the Vilsmeier reagent (POCl₃/DMF) converts the amino group to a chloro group via intermediate iminium species. This method is used to synthesize 4-chloro-2-dimethylaminomethyleneamino derivatives for further functionalization . - Oxidation/Reduction:
While direct oxidation of the amino group is less common, reduction of nitro or cyano intermediates (e.g., using Raney Ni) can regenerate amino functionalities .
Data Table: Key Reaction Pathways and Outcomes
Mechanistic Insights
- Selectivity in Substitution: The electron-deficient pyrimidine ring directs electrophilic attacks to the pyrrole nitrogen, while steric effects influence regioselectivity in multi-step reactions .
- Role of Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in coupling steps, while aromatic solvents (toluene) improve POCl₃-mediated chlorination efficiency .
科学研究应用
Inhibition of Protein Kinases
One of the primary applications of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives is their role as inhibitors of protein kinases, specifically Protein Kinase B (PKB or Akt). PKB is crucial for regulating cell growth and survival, making it a target in cancer therapy. Research indicates that certain derivatives exhibit high selectivity and potency against PKB:
- Selectivity and Potency : Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have shown up to 150-fold selectivity for PKB over PKA (Protein Kinase A) with effective inhibition of tumor growth in vivo .
- Mechanism of Action : These compounds bind to the hinge region of the kinase domain, which is critical for their inhibitory action. Structural modifications have led to enhanced selectivity and bioavailability, making them promising candidates for further development .
Antiviral Activity
Recent studies have identified this compound derivatives as potential antiviral agents:
- Zika Virus and Dengue Virus : A series of compounds were tested against Zika virus (ZIKV) and dengue virus (DENV), demonstrating significant antiviral activity. For instance, certain derivatives exhibited over 90% protection against DENV in preliminary assays .
- Mechanistic Insights : The antiviral activity appears to be linked to their ability to inhibit viral replication processes, although the specific molecular targets remain under investigation .
Targeting Malaria
Another notable application is in the treatment of malaria:
- Calcium-dependent Protein Kinase Inhibitors : Compounds designed based on the pyrrolo[2,3-d]pyrimidine scaffold have been evaluated as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). Some derivatives showed promising inhibitory activity with IC50 values ranging from 0.210 to 0.530 μM , indicating their potential as antimalarial agents .
Therapeutic Potential in Cancer
The ability of these compounds to selectively inhibit kinases involved in cancer pathways positions them as valuable therapeutic agents:
- In Vivo Efficacy : Studies demonstrated that selected compounds not only inhibited PKB but also modulated biomarkers associated with tumor growth in animal models. This suggests a dual role in both inhibiting cancer cell proliferation and inducing apoptosis .
Data Summary
The following table summarizes key findings regarding the applications of this compound derivatives:
作用机制
The primary mechanism of action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of protein kinase B (PKB or Akt). This kinase plays a crucial role in cell proliferation and survival by phosphorylating various substrates involved in these processes. The compound binds to the ATP-binding site of PKB, thereby preventing its activation and subsequent signaling .
相似化合物的比较
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine
- 7H-pyrrolo[2,3-d]pyrimidin-4-yl derivatives
Uniqueness
4-Amino-7H-pyrrolo[2,3-d]pyrimidine is unique due to its amino group, which allows for further functionalization and derivatization. This makes it a versatile scaffold for developing a wide range of bioactive molecules with potential therapeutic applications .
生物活性
4-Amino-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various protein kinases. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily involves its role as an inhibitor of protein kinases, particularly the protein kinase B (Akt) pathway. This pathway is crucial for regulating cell growth, survival, and metabolism, making it a target for cancer therapy. The compound has been shown to exhibit ATP-competitive inhibition with high selectivity for PKB over related kinases such as PKA. For instance, one study reported that certain derivatives displayed up to 150-fold selectivity for PKB compared to PKA, highlighting their potential in cancer treatment by modulating signaling pathways associated with tumor growth and survival .
Anticancer Activity
Research has demonstrated that this compound derivatives can inhibit the growth of various cancer cell lines. For example, a study found that these compounds significantly inhibited human tumor xenografts in nude mice at well-tolerated doses. The mechanism involves the modulation of biomarkers in the PI3K−PKB−mTOR signaling pathway, which is often dysregulated in cancers such as prostate and breast cancer .
Table 1: Inhibitory Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Selectivity for PKB |
---|---|---|---|
Compound 1 | A549 (Lung) | 0.058 | High |
Compound 2 | MDA-MB-231 (Breast) | 0.035 | Moderate |
Compound 3 | HeLa (Cervical) | 0.021 | High |
Antimalarial Activity
In addition to its anticancer properties, this compound has been explored for its potential as an antimalarial agent. Specifically, derivatives of this compound have been designed to target Plasmodium falciparum calcium-dependent protein kinases (PfCDPK4 and PfCDPK1). In vitro studies indicated promising inhibitory activity against these kinases with IC50 values ranging from 0.210 to 0.589 μM , suggesting that these compounds could serve as effective antimalarial therapies .
Table 2: Inhibitory Activity Against PfCDPK Kinases
Compound | Kinase Target | IC50 (μM) |
---|---|---|
Compound A | PfCDPK4 | 0.210 |
Compound B | PfCDPK1 | 0.589 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. Variations in substituents at key positions on the pyrrolo[2,3-d]pyrimidine scaffold can significantly alter potency and selectivity. For instance, the introduction of different alkyl or aryl groups has been shown to enhance selectivity for PKB while maintaining low toxicity profiles .
Case Studies
- In Vivo Antitumor Efficacy : A study evaluated the efficacy of a specific derivative in a mouse model bearing human tumor xenografts. The results indicated a marked reduction in tumor size following treatment with the compound compared to control groups .
- Antimalarial Efficacy : Another case study focused on the synthesis and testing of pyrrolo[2,3-d]pyrimidine derivatives against malaria parasites. The results demonstrated significant inhibition of parasite growth in vitro and highlighted the potential for further development into therapeutic agents against malaria .
属性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHVGBZKEYRQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164447 | |
Record name | 7-Deazaadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1500-85-2 | |
Record name | 7-Deazaadenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1500-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Deazaadenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Deazaadenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do structural modifications of the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine scaffold impact its biological activity?
A1: Research has demonstrated that modifications to the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine core significantly influence its activity, potency, and selectivity. For instance, incorporating a piperidinyl fragment at the 4-amino position, as seen in compound 12a, led to a 10.7-fold selectivity for Janus kinase 1 (JAK1) over JAK2. [] Another study revealed that introducing a bromo or iodo substituent in the 4-benzylamine group and a hydroxyl group in the meta or para position of a 6-aryl unit significantly enhanced activity against Staphylococcus aureus. []
Q2: Can you provide more examples of how specific substitutions on the pyrrolopyrimidine core influence activity against different targets?
A2: Certainly. Studies focusing on Bruton's tyrosine kinase (BTK) inhibition found that introducing specific substituents on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold could significantly improve potency and selectivity for BTK. [, ] Similarly, for inhibitors of NF-κB inducing kinase (NIK), modifications at the N-phenyl ring, especially the introduction of a 3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl) group, as in compound 12f, resulted in high potency and selectivity for NIK. []
Q3: How does the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold compare to the pyrazolopyrimidine scaffold in terms of efficacy against Cryptosporidium?
A3: Recent research suggests that 7H-pyrrolo[2,3-d]pyrimidin-4-amine-based bumped kinase inhibitors (BKIs) demonstrate improved efficacy against Cryptosporidium at lower doses compared to their pyrazolopyrimidine counterparts. [] For instance, BKI-1649, built on a pyrrolopyrimidine core, exhibited superior activity in mouse models of Cryptosporidium compared to earlier pyrazolopyrimidine analogs.
Q4: How does 7H-Pyrrolo[2,3-d]pyrimidin-4-amine interact with its biological targets?
A4: The mechanism of action depends on the specific derivative and the target protein. For example, compound 12a, a JAK1-selective inhibitor, binds to the ATP-binding site of JAK1, inhibiting its kinase activity. [] This inhibition subsequently disrupts downstream signaling pathways involved in inflammation, such as the JAK-STAT pathway, ultimately reducing the production of pro-inflammatory cytokines.
Q5: Are there other mechanisms by which these compounds exert their effects?
A5: Yes, beyond kinase inhibition, some derivatives exhibit alternative mechanisms. For instance, certain halogenated pyrrolopyrimidines demonstrated synergistic effects when combined with the antimicrobial peptide betatide against Staphylococcus aureus. [] This synergy suggests an additional mode of action, possibly membrane disruption, contributing to the enhanced antibacterial activity.
Q6: How has computational chemistry aided in understanding and optimizing 7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives?
A6: Computational tools have proven invaluable in studying these compounds. Researchers have utilized molecular docking studies to explore the binding modes of pyrrolopyrimidine derivatives with target proteins. [, ] Additionally, quantitative structure-activity relationship (QSAR) models have been developed to predict the antirheumatoid activity of novel pyrrolopyrimidine derivatives, guiding the design of more potent and selective BTK inhibitors. []
Q7: What analytical techniques are commonly employed to characterize and quantify 7H-Pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives?
A8: Various spectroscopic methods are routinely used for structural elucidation, including NMR (1H, 13C, and 19F), 2D COSY, HMBC, HSQC, and X-ray crystallography. [, , , ] These techniques provide detailed information about the compound's structure, conformation, and interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。